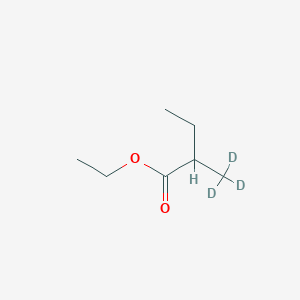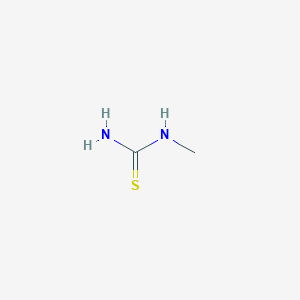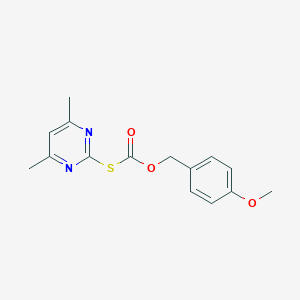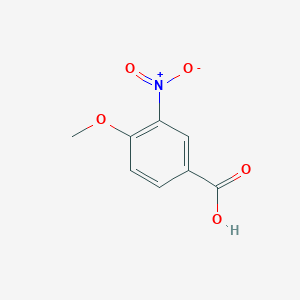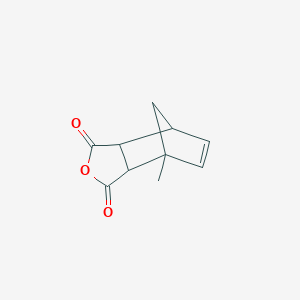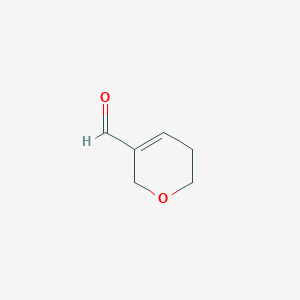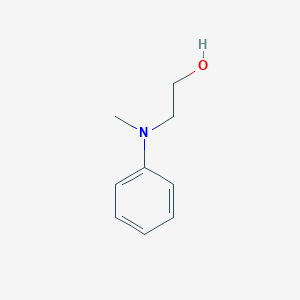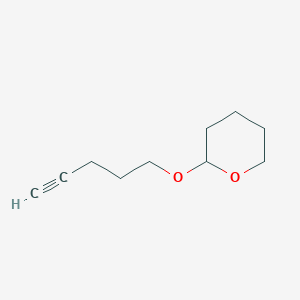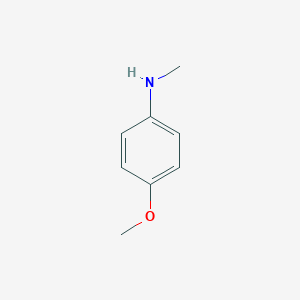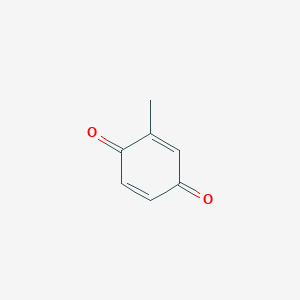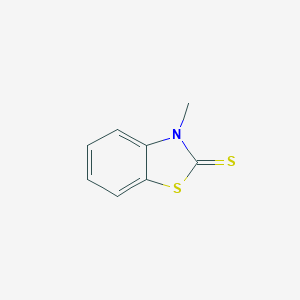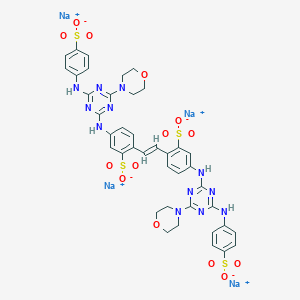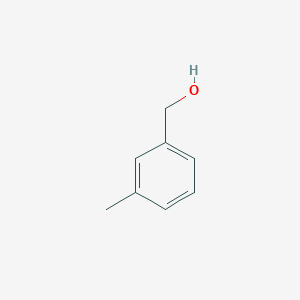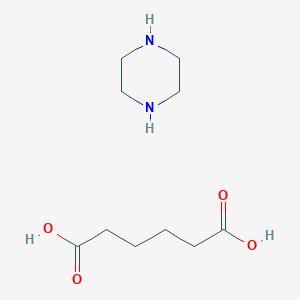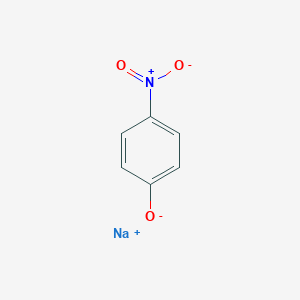
4-硝基苯酚钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-nitrophenolate is an organic compound with the molecular formula C6H4NO3Na. It is the sodium salt of 4-nitrophenol, a compound known for its yellow crystalline appearance. Sodium 4-nitrophenolate is widely used in various scientific and industrial applications due to its unique chemical properties, including its role as an intermediate in organic synthesis and its use in the preparation of dyes and pigments.
作用机制
Target of Action
Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .
Mode of Action
Sodium 4-nitrophenolate interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, sodium 4-nitrophenolate likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .
Biochemical Pathways
The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .
Pharmacokinetics
The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .
Result of Action
The action of Sodium 4-nitrophenolate results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .
Action Environment
Environmental factors can influence the action of Sodium 4-nitrophenolate. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment
科学研究应用
Sodium 4-nitrophenolate has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Sodium 4-nitrophenolate is used in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
生化分析
Cellular Effects
It’s believed that Sodium 4-nitrophenolate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought that Sodium 4-nitrophenolate could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-nitrophenolate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium 4-nitrophenolate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sodium 4-nitrophenolate may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-nitrophenolate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium 4-nitrophenolate in its solid form.
Industrial Production Methods: In industrial settings, sodium 4-nitrophenolate is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain sodium 4-nitrophenolate with the desired specifications.
化学反应分析
Types of Reactions: Sodium 4-nitrophenolate undergoes various chemical reactions, including:
Reduction: Sodium 4-nitrophenolate can be reduced to 4-aminophenol using reducing agents such as sodium borohydride. This reaction is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Substitution: The nitro group in sodium 4-nitrophenolate can be substituted with other functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.
Oxidation: Although less common, sodium 4-nitrophenolate can undergo oxidation reactions under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Various nucleophiles, such as amines and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 4-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Oxidized phenolic compounds.
相似化合物的比较
Sodium 4-nitrophenolate can be compared with other similar compounds, such as:
Sodium 2-nitrophenolate: Similar in structure but with the nitro group in the ortho position, leading to different reactivity and applications.
Sodium 3-nitrophenolate: The nitro group is in the meta position, affecting its chemical properties and uses.
Sodium 4-aminophenolate: The reduced form of sodium 4-nitrophenolate, used in different applications due to the presence of the amino group.
Uniqueness: Sodium 4-nitrophenolate is unique due to its specific positioning of the nitro group, which influences its reactivity and makes it suitable for a wide range of chemical reactions and applications.
属性
CAS 编号 |
824-78-2 |
|---|---|
分子式 |
C6H5NNaO3 |
分子量 |
162.10 g/mol |
IUPAC 名称 |
sodium;4-nitrophenolate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |
InChI 键 |
OORLTLMFPORJLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |
颜色/形态 |
Yellow crystalline solid |
| 824-78-2 | |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
相关CAS编号 |
100-02-7 (Parent) |
溶解度 |
Sol in wate |
同义词 |
Sodium-4-nitrophenoxide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


